molecular formula C17H15N3O B12012558 4-[(E)-(4-Methoxyphenyl)diazenyl]naphthalen-1-amine CAS No. 17804-15-8

4-[(E)-(4-Methoxyphenyl)diazenyl]naphthalen-1-amine

Cat. No.: B12012558
CAS No.: 17804-15-8
M. Wt: 277.32 g/mol
InChI Key: VXNGMFSSRFWWOU-UHFFFAOYSA-N
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Description

4-[(E)-(4-Methoxyphenyl)diazenyl]naphthalen-1-amine is an organic compound with the molecular formula C17H15N3O. It is a member of the azo compound family, characterized by the presence of a diazenyl group (-N=N-) linking two aromatic rings. This compound is notable for its vibrant color and is often used in dye and pigment industries.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-[(E)-(4-Methoxyphenyl)diazenyl]naphthalen-1-amine typically involves a diazotization reaction followed by azo coupling. The process begins with the diazotization of 4-methoxyaniline to form the diazonium salt. This intermediate is then coupled with naphthalen-1-amine under basic conditions to yield the desired azo compound.

Reaction Conditions:

    Diazotization: 4-methoxyaniline is treated with sodium nitrite (NaNO2) and hydrochloric acid (HCl) at low temperatures (0-5°C) to form the diazonium salt.

    Azo Coupling: The diazonium salt is then reacted with naphthalen-1-amine in an alkaline medium (e.g., sodium hydroxide, NaOH) to produce this compound.

Industrial Production Methods

In industrial settings, the synthesis is scaled up using continuous flow reactors to ensure consistent quality and yield. The reaction conditions are carefully controlled to optimize the production process, minimize by-products, and ensure the purity of the final product.

Chemical Reactions Analysis

Types of Reactions

4-[(E)-(4-Methoxyphenyl)diazenyl]naphthalen-1-amine undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form quinone derivatives.

    Reduction: Reduction of the azo group (-N=N-) can yield corresponding amines.

    Substitution: Electrophilic substitution reactions can occur on the aromatic rings, leading to various substituted derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium dithionite (Na2S2O4) or hydrogen gas (H2) in the presence of a catalyst (e.g., palladium on carbon, Pd/C) are used.

    Substitution: Electrophilic reagents like halogens (Cl2, Br2) or nitrating agents (HNO3) are employed under controlled conditions.

Major Products

    Oxidation: Quinone derivatives.

    Reduction: Corresponding amines.

    Substitution: Various substituted derivatives depending on the electrophile used.

Scientific Research Applications

4-[(E)-(4-Methoxyphenyl)diazenyl]naphthalen-1-amine has diverse applications in scientific research:

    Chemistry: Used as a precursor in the synthesis of complex organic molecules and as a chromophore in dye chemistry.

    Biology: Investigated for its potential as a biological stain and in the study of enzyme interactions.

    Medicine: Explored for its antimicrobial and anticancer properties.

    Industry: Utilized in the production of dyes, pigments, and as an intermediate in the synthesis of other chemical compounds.

Mechanism of Action

The mechanism of action of 4-[(E)-(4-Methoxyphenyl)diazenyl]naphthalen-1-amine involves its interaction with biological molecules. The compound can intercalate into DNA, disrupting its function and leading to cell death. It also interacts with enzymes, inhibiting their activity and affecting cellular processes. The diazenyl group plays a crucial role in these interactions, facilitating the binding to molecular targets.

Comparison with Similar Compounds

Similar Compounds

  • 4-[(E)-(4-Nitrophenyl)diazenyl]naphthalen-1-amine
  • 4-[(E)-(4-Bromophenyl)diazenyl]naphthalen-1-amine
  • 4-[(E)-(6-Chloro-3-pyridinyl)diazenyl]-1-naphthalenamine

Uniqueness

4-[(E)-(4-Methoxyphenyl)diazenyl]naphthalen-1-amine is unique due to the presence of the methoxy group (-OCH3) on the phenyl ring. This functional group influences the compound’s electronic properties, enhancing its stability and reactivity. The methoxy group also affects the compound’s color, making it distinct from other azo compounds.

Properties

CAS No.

17804-15-8

Molecular Formula

C17H15N3O

Molecular Weight

277.32 g/mol

IUPAC Name

4-[(4-methoxyphenyl)diazenyl]naphthalen-1-amine

InChI

InChI=1S/C17H15N3O/c1-21-13-8-6-12(7-9-13)19-20-17-11-10-16(18)14-4-2-3-5-15(14)17/h2-11H,18H2,1H3

InChI Key

VXNGMFSSRFWWOU-UHFFFAOYSA-N

Canonical SMILES

COC1=CC=C(C=C1)N=NC2=CC=C(C3=CC=CC=C32)N

Origin of Product

United States

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